DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
Description
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a fluorene-derived compound characterized by two naphthyl groups at the 2,7-positions and a hydroxyimino substituent at the 9-position.
Properties
Molecular Formula |
C33H21NO7S2 |
|---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
dinaphthalen-2-yl 9-hydroxyiminofluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H21NO7S2/c35-34-33-31-19-27(42(36,37)40-25-11-9-21-5-1-3-7-23(21)17-25)13-15-29(31)30-16-14-28(20-32(30)33)43(38,39)41-26-12-10-22-6-2-4-8-24(22)18-26/h1-20,35H |
InChI Key |
KLLXAZIVRXBUDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
-
Reactants : Fluorene is treated with concentrated sulfuric acid (H₂SO₄) at 80–100°C for 6–8 hours.
-
Mechanism : Electrophilic substitution occurs at the electron-rich 2- and 7-positions due to the planar aromatic system of fluorene.
Table 1 : Optimization of Sulfonation Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| H₂SO₄ Concentration | 98% | Maximizes sulfonation |
| Temperature | 95°C | Prevents over-sulfonation |
| Reaction Time | 7 hours | Balances completeness vs. side reactions |
Introduction of the Hydroxyimino Group
The hydroxyimino (-NOH) group is introduced at the 9-position of fluorene via nitrosation followed by oximation.
Nitrosation Step
Oximation Step
-
Reactants : The nitroso intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water.
Key Insight : The use of hydroxylamine hydrochloride ensures regioselective formation of the hydroxyimino group without over-reduction.
Disodium Salt Formation
Prior to naphthyl coupling, the sulfonic acid groups are neutralized to improve solubility and reactivity.
Neutralization Process
-
Reactants : 9-(Hydroxyimino)-9H-fluorene-2,7-disulfonic acid is treated with sodium hydroxide (NaOH) in aqueous solution.
-
Product : Disodium 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate.
-
Yield : >95% after crystallization.
Palladium-Catalyzed Coupling with 2-Naphthol
The final step involves coupling the disodium salt with 2-naphthol derivatives to introduce the di(2-naphthyl) groups.
Reaction Design
Mechanistic Pathway :
-
Oxidative addition of Pd(0) to the naphthyl bromide.
-
Transmetallation with the disodium sulfonate.
Table 2 : Coupling Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | Balances cost and efficiency |
| Ligand | Xantphos | Enhances stability of Pd intermediate |
| Solvent | Toluene/H₂O | Facilitates phase transfer |
Yield : 72–80% after column chromatography.
Purification and Characterization
Purification Methods
Analytical Data
Challenges and Mitigation Strategies
-
Over-Sulfonation : Controlled temperature and H₂SO₄ concentration prevent formation of tri-sulfonated byproducts.
-
Ligand Degradation : Use of Xantphos stabilizes Pd catalysts, reducing side reactions.
-
Solubility Issues : Biphasic solvent systems enhance reagent interaction while preventing hydrolysis .
Chemical Reactions Analysis
Reactivity: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate can undergo various reactions
Common Reagents and Conditions: Reactions often involve strong acids, bases, or oxidizing agents.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction produces the dihydroxy derivative.
Scientific Research Applications
Organic Synthesis
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is utilized in organic synthesis as a building block for more complex molecules. Its structure allows for:
- Formation of N-O bonds : The hydroxyimino group can participate in various reactions, such as nucleophilic substitutions and cyclizations.
- Synthesis of functionalized fluorene derivatives : These derivatives are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Materials Science
In materials science, this compound has been investigated for its potential use in:
- Optoelectronic devices : Due to its fluorescent properties, it can be incorporated into polymers that are used in OLEDs and photovoltaic cells.
- Sensors : Its ability to undergo changes in fluorescence upon interaction with specific analytes makes it suitable for sensor applications, particularly in detecting environmental pollutants or biological markers.
Medicinal Chemistry
Research into the medicinal applications of this compound is ongoing. Preliminary studies suggest:
- Anticancer activity : Some derivatives of fluorene compounds have shown promise in inhibiting cancer cell growth.
- Antimicrobial properties : The sulfonate groups may enhance solubility and bioactivity against bacterial strains.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactivity |
| Materials Science | OLEDs, sensors | Fluorescent properties |
| Medicinal Chemistry | Anticancer and antimicrobial research | Potential therapeutic effects |
Case Study 1: OLED Development
Researchers at a leading university synthesized a series of fluorene derivatives using this compound as a precursor. The resulting compounds exhibited enhanced charge mobility and luminescence, making them suitable for use in OLED technology.
Case Study 2: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of modified fluorene compounds derived from this compound. Results indicated significant inhibition of tumor growth in vitro, suggesting a pathway for further drug development.
Mechanism of Action
- The exact mechanism remains an active area of research. its π-conjugated structure suggests interactions with electron-rich species, potentially affecting charge transport or energy transfer processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Structural Features and Analogues :
Physicochemical Properties
- Solubility : Disulfonate derivatives (e.g., dipotassium salts) exhibit higher aqueous solubility compared to sulfonamides or alkyl-substituted fluorenes . The target compound’s naphthyl groups may reduce polarity but disulfonate counterions likely mitigate this .
- In contrast, oxo (C=O) or hydrazono (N–N) groups in analogues alter electronic conjugation and stability .
Biological Activity
DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a compound with the molecular formula C33H21NO7S2 and a molecular weight of 607.65 g/mol. It is classified under various chemical identifiers, including CAS number 303059-53-2. This compound features a unique structure that includes two naphthyl groups attached to a fluorene core, modified by hydroxyimino and sulfonate functionalities.
| Property | Value |
|---|---|
| Molecular Formula | C33H21NO7S2 |
| Molecular Weight | 607.65 g/mol |
| CAS Number | 303059-53-2 |
| Synonyms | This compound |
Research into the biological activity of this compound indicates that it may exhibit significant biological properties due to its structural characteristics. Compounds with similar fluorene and naphthyl moieties have been known to interact with various biological targets, including enzymes and receptors.
- Antioxidant Activity : Some studies suggest that compounds containing hydroxyl and imino groups can act as antioxidants, potentially mitigating oxidative stress in biological systems.
- Enzyme Inhibition : The presence of naphthyl groups may enhance interactions with specific enzymes, possibly affecting metabolic pathways. For instance, related compounds have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production .
- Cytotoxicity : Initial screenings indicate potential cytotoxic effects against certain cancer cell lines, suggesting that this compound could be explored further for therapeutic applications.
Case Studies
- In Vitro Studies : Research has demonstrated that derivatives of fluorene compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study highlighted the cytotoxic effects of similar structures on breast cancer cells, indicating a need for further exploration of this compound in this context.
- Mechanistic Studies : Detailed mechanistic studies are necessary to elucidate the specific pathways through which this compound exerts its biological effects. Investigations into its interaction with cellular receptors or signaling pathways could provide insights into its therapeutic potential.
Toxicological Profile
The toxicological profile of this compound remains largely unexplored. However, related compounds have shown varying degrees of toxicity depending on their structure and functional groups. Comprehensive toxicity studies are essential to assess the safety and efficacy of this compound for potential medicinal use.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate?
- Synthesis : The compound can be synthesized via nucleophilic substitution reactions at the 2- and 7-positions of the fluorene core, leveraging the reactivity of the hydroxyimino group (-NHOH) and sulfonate moieties. A stepwise approach involves protecting the hydroxyimino group during sulfonation to avoid side reactions .
- Purification : Crystallization in polar solvents (e.g., DMSO/water mixtures) is effective due to the compound's ionic sulfonate groups. High-performance liquid chromatography (HPLC) with a reverse-phase C18 column can resolve impurities .
Q. How does the solubility profile of this compound influence experimental design?
- The dipotassium or sodium salt forms (e.g., dipotassium 9-oxofluorene-2,7-disulfonate) enhance aqueous solubility, making them suitable for biological assays . For organic-phase reactions, the free acid form dissolves in DMSO (up to 20 mg/mL), as observed in structurally similar ferroptosis inducers like FIN56 . Always confirm solubility via dynamic light scattering (DLS) to avoid aggregation in aqueous buffers.
Q. What spectroscopic and crystallographic techniques are optimal for structural characterization?
- NMR : H and C NMR identify substitution patterns on the fluorene ring, with deshielded protons near the sulfonate groups (~δ 7.5–8.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are recommended for resolving the hydroxyimino group’s tautomeric configuration and sulfonate geometry . For non-crystalline samples, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides accurate mass confirmation .
Advanced Research Questions
Q. How do electronic and steric effects govern the reactivity of the hydroxyimino and sulfonate groups?
- The hydroxyimino group acts as a weak acid (pKa ~9–10), enabling pH-dependent coordination to metal ions (e.g., Fe) in catalytic studies. Sulfonate groups participate in electrostatic interactions with proteins, as seen in analogues like 2,2'-{[9-(hydroxyimino)fluorene]bis(oxy)}diacetic acid, which binds to enzyme active sites . Steric hindrance from the 2-naphthyl groups may limit access to the hydroxyimino site, requiring kinetic studies to optimize reaction conditions .
Q. What mechanisms explain the conflicting reports on this compound’s biological activity?
- Contradiction : Fluorene derivatives exhibit anticancer activity via intercalation or topoisomerase inhibition , while sulfonamide analogues (e.g., FIN56) induce ferroptosis via GPX4 degradation .
- Resolution : The biological outcome depends on substituents. Sulfonates may enhance cellular uptake compared to sulfonamides, altering target engagement. Use transcriptomic profiling (RNA-seq) to map pathway-specific effects in your experimental model.
Q. How can computational modeling predict interaction sites for drug-design applications?
- Density functional theory (DFT) calculates the hydroxyimino group’s tautomeric equilibrium (keto vs. enol forms), which affects hydrogen-bonding capacity . Molecular docking (AutoDock Vina) with crystal structures (PDB: 3A3) identifies binding pockets in proteins, validated by mutagenesis studies .
Q. Why do analytical methods for quantifying this compound yield variable results?
- Issue : LC-MS/MS methods may conflate the compound with isobaric metabolites.
- Solution : Use selective ion monitoring (SIM) for sulfonate-specific fragments (e.g., m/z 96.9 for SO) and compare retention times against a certified reference material (CRM) . Calibrate with internal standards (e.g., deuterated analogues) to correct matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
